![molecular formula C11H19NO4 B069042 (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid CAS No. 160033-52-3](/img/structure/B69042.png)
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves intricate steps that ensure the retention of the desired stereochemistry. For instance, the synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid from Cliona tenuis involves isolation, structural characterization, and chemical transformations, confirming the significance of stereochemistry in synthesis processes (Castellanos et al., 2006).
Molecular Structure Analysis
Spectroscopic methods such as NMR and X-ray diffraction play a pivotal role in analyzing the molecular structure of pyrrolidine derivatives. The spectroscopic analysis, including NBO, HOMO, and LUMO analysis, of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrates the importance of these techniques in understanding the electronic and geometric aspects of similar compounds (Devi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives is influenced by their stereochemistry and functional groups. For example, the use of lipase-catalyzed regioselective lactamization in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid showcases the enzyme's role in controlling the formation of cyclic compounds with specific stereochemistry (Aurell et al., 2014).
Scientific Research Applications
1. Conformational Rigidity in Peptides
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid and its derivatives have significant implications in peptide research. The compound's rigid structure makes it a suitable candidate for mimicking dipeptides in biologically active peptides. This conformational rigidity aids in studying the structure-activity relationships of various peptides. For example, pyrrolizidinone amino acids can serve as conformationally rigid dipeptide surrogates, and their synthesis facilitates the exploration of conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003). Similarly, hydroxypyrrolizidinone amino carboxylates may find application as constrained alaninylhydroxyproline dipeptide mimics, allowing for a deeper understanding of peptide conformation-activity relationships (Rao et al., 2007).
2. Enzyme-mediated Synthesis and Stereoselectivity
The compound's derivatives have been utilized in enzyme-catalyzed reactions to study the stereoselectivity and synthesis of organic compounds. For instance, lipase-catalyzed regioselective lactamization is a key step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, showcasing the potential of using enzymes for specific, regioselective transformations (Aurell et al., 2014). Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides is another example where the stereochemistry of the resultant products is crucial, and such reactions find applications in organic synthesis (Chen et al., 2012).
3. Bioactive Compound Synthesis
The derivatives of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid have been employed in the synthesis of bioactive compounds. For instance, the preparation of ferrocene-peptide conjugates involves the use of such derivatives. These conjugates can exhibit electrochemical properties, making them valuable in studying redox processes in biological systems (Pan et al., 2012).
4. Structural Analysis and Stereochemistry
The compound and its derivatives serve as important subjects in studying stereochemistry and molecular structure. For example, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones demonstrates that these molecules can fold into ordered structures, suggesting the significance of these compounds in understanding the folding patterns of larger biomolecules (Lucarini & Tomasini, 2001).
5. Application in Organic Synthesis
The compound is a pivotal reagent in various organic synthesis processes. Its derivatives are used to prepare scaffolds for combinatorial chemistry, which is essential for drug discovery and material science. For instance, hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a scaffold derived from (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, has been prepared for further diversification into different organic molecules (Penning & Christoffers, 2012).
Safety and Hazards
properties
IUPAC Name |
(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449295 |
Source
|
Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
160033-52-3 |
Source
|
Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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